molecular formula C9H14ClN3O5 B7812334 Cylocide CAS No. 21028-03-5

Cylocide

Cat. No.: B7812334
CAS No.: 21028-03-5
M. Wt: 279.68 g/mol
InChI Key: KCURWTAZOZXKSJ-UHFFFAOYSA-N
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Description

Cylocide, whose active pharmaceutical ingredient is Cytarabine, is an antineoplastic antimetabolite critical for oncological and hematological research . It is primarily used in studies related to acute myelogenous leukemia, meningeal leukemia, and non-Hodgkin's lymphoma . Its research value lies in its specific mechanism of action: upon intracellular metabolic activation to cytarabine triphosphate, it acts during the S-phase of the cell cycle to inhibit DNA synthesis . This is achieved primarily through incorporation into DNA, which leads to the termination of chain elongation, and by inhibiting key enzymes such as DNA polymerase . This targeted action on proliferating cells makes it an indispensable tool for investigating cell cycle dynamics, mechanisms of apoptosis, and drug resistance in cancer models. The compound is provided for research applications only and must be handled by qualified professionals in a controlled laboratory setting. It is strictly for use in in vitro studies and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCURWTAZOZXKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5.ClH, C9H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name CYTARABINE HYDROCHLORIDE
Source CAMEO Chemicals
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID20943324
Record name 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1)
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Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CYTARABINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CYTARABINE HYDROCHLORIDE
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CAS No.

69-74-9, 21028-03-5
Record name CYTARABINE HYDROCHLORIDE
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Record name NSC526786
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Record name Cylocide
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Record name 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1)
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Record name 1-β-D-arabinofuranosylcytosine hydrochloride
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Melting Point

356 to 360 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CYTARABINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20079
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Preparation Methods

Core Reaction Mechanism

The foundational approach involves arabinouridine as the starting material, leveraging hexamethyldisilazane (HMDS) for nitrogen substitution at the pyrimidine ring's 4-position oxygen. The reaction proceeds under solvent-free, pressurized conditions (5–20 kg/cm²) at 70–160°C for 10–80 hours. HMDS acts as both a silylating agent and a solvent, enabling direct displacement without requiring auxiliary catalysts.

Intermediate Formation

Post-reaction, the intermediate (II) is isolated via减压浓缩 (reduced-pressure concentration), recovering excess HMDS for reuse. This step achieves 95–98% HMDS recovery , critical for cost-efficiency. The intermediate is then dissolved in methanol, ethanol, or acetone for crystallization, yielding crude cytarabine with a purity of 85–90%.

Final Purification

Recrystallization in methanol elevates purity to ≥99% , validated by HPLC. The process avoids toxic solvents, aligning with green chemistry principles. Industrial batches report an average yield of 72–78% from arabinouridine.

Biomimetic Synthesis via Cytidine Modification

Acetylation and Cyclization

An alternative route begins with cytidine , which undergoes acetylation using acetylsalicyloyl chloride in acetonitrile/toluene (1:1 v/v) at 72°C. This step forms acetylcyclocytidine with 93–94% purity after ethyl acetate pulping and vacuum drying.

Deprotection and Hydrolysis

Acetylcyclocytidine is treated with 4M HCl in methanol at 40–45°C for 16 hours, cleaving the acetyl group to yield cyclocytidine hydrochloride. Subsequent hydrolysis with concentrated ammonia (26–28%) at 85°C for 0.5 hours opens the cyclocytidine ring, producing cytarabine free base.

Hydrochloride Salt Formation

The free base is dissolved in methanol and treated with 4M HCl-methanol, precipitating cytarabine hydrochloride. Final purification via isopropanol recrystallization achieves 99.5% purity with a total yield of 38.9% from cytidine .

Comparative Analysis of Methodologies

Yield and Purity Metrics

ParameterArabinouridine RouteCytidine Route
Starting Material Cost$120/kg$180/kg
Reaction Steps24
Overall Yield72–78%38.9%
Final Purity≥99%99.5%
Solvent ToxicityLow (methanol/acetone)Moderate (toluene)

Industrial Scalability

The arabinouridine route requires high-pressure reactors , increasing capital costs but minimizing solvent waste. In contrast, the cytidine pathway uses standard glass-lined equipment but involves multi-step purification, raising operational complexity.

Advanced Process Optimization Strategies

Solvent Substitution

Recent trials replace toluene in the cytidine route with cyclopentyl methyl ether (CPME) , a greener solvent. This reduces toxicity while maintaining yields at 93–94%.

Catalytic Enhancements

Experimental use of zeolite catalysts in the HMDS-mediated reaction reduces reaction time from 80 to 40 hours, though pilot-scale validation is pending.

Environmental and Regulatory Considerations

Waste Stream Management

The arabinouridine method generates 0.2 kg waste/kg product , primarily HMDS condensate, which is non-hazardous. The cytidine route produces 0.8 kg waste/kg product , including toluene and acetonitrile, requiring incineration.

Regulatory Compliance

Both processes meet ICH Q3A guidelines for residual solvents. The cytidine route’s use of acetylsalicyloyl chloride mandates stringent genotoxin controls per EMA regulations .

Chemical Reactions Analysis

Types of Reactions

Cylocide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acute Myeloid Leukemia (AML)

Cylocide is a cornerstone treatment for AML. It is often used in combination regimens to enhance efficacy and reduce relapse rates.

  • Case Study : In a recent clinical trial (VIALE-C), the combination of venetoclax and low-dose cytarabine demonstrated improved overall survival rates compared to standard therapies. The study reported a complete remission rate of 48% in the treatment group versus 13% in the control group .

Non-Hodgkin Lymphoma

This compound is utilized in various treatment protocols for non-Hodgkin lymphoma, often in combination with other chemotherapeutic agents.

  • Case Study : A study investigating fertility preservation in patients undergoing chemotherapy for lymphoid tissue tumors included Cytarabine as part of the remission induction therapy. The results indicated that patients were able to achieve successful oocyte retrieval and preservation while undergoing treatment .

Central Nervous System (CNS) Lymphomas

Due to its ability to cross the blood-brain barrier, this compound has off-label applications in treating primary CNS lymphomas.

  • Research Findings : Studies have shown that intrathecal administration of Cytarabine can lead to significant improvements in patient outcomes with CNS involvement .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its clinical application:

  • Administration Routes : It is administered intravenously or intrathecally due to poor oral bioavailability.
  • Metabolism : Primarily metabolized in the liver with renal clearance of its inactive metabolites .

Comparative Efficacy

The following table summarizes key studies comparing this compound with alternative treatments:

Study ReferenceTreatment RegimenComplete Remission RateOverall Survival Rate
VIALE-C Venetoclax + LDAC48%8.4 months
Fertility Study Cytarabine + MitoxantroneVariable based on protocolNot specified
CNS Lymphoma Intrathecal CytarabineSignificant improvement notedNot quantified

Mechanism of Action

Cylocide exerts its effects by inhibiting DNA synthesis specifically at the S-phase of the cell cycle. It is metabolized in vivo to cytarabine triphosphate, which competitively inhibits DNA polymerase. This inhibition prevents the elongation of DNA strands, leading to cell death. Additionally, this compound has antiviral and immunosuppressant activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cylocide belongs to the antimetabolite class of chemotherapeutic agents. Below is a detailed comparison with two functionally and structurally similar compounds: gemcitabine and capecitabine .

Structural and Mechanistic Comparison

Compound Class Mechanism of Action Key Metabolic Pathways
This compound (Cytarabine) Pyrimidine nucleoside analog Incorporated into DNA during replication, causing chain termination; also inhibits DNA polymerase . Activated by deoxycytidine kinase; resistance linked to ENT-1 downregulation .
Gemcitabine (Gemzar®) Pyrimidine nucleoside analog Triphosphate form inhibits DNA synthesis via chain termination; diphosphate form inhibits ribonucleotide reductase, depleting dNTP pools . Requires deoxycytidine kinase for activation; resistance mediated by reduced uptake or deamination .
Capecitabine (Xeloda®) Fluoropyrimidine carbamate (5-FU prodrug) Metabolized to 5-fluorouracil (5-FU), which inhibits thymidylate synthase, disrupting DNA/RNA synthesis . Converted to 5-FU via enzymatic hydrolysis in liver and tumors; resistance via thymidylate synthase overexpression .

Clinical Indications and Efficacy

Compound Approved Indications Common Combination Therapies Resistance Factors
This compound AML, ALL, malignant lymphomas, gastric/pancreatic/liver cancers . Idarubicin, vincristine, mitoxantrone . FLT3 mutations, ENT-1 deficiency .
Gemcitabine Non-small cell lung cancer, pancreatic cancer, ovarian cancer, breast cancer . Cisplatin, paclitaxel, carboplatin . Reduced deoxycytidine kinase activity .
Capecitabine Breast cancer, colorectal cancer, gastric cancer . Oxaliplatin (XELOX regimen), bevacizumab . DPD enzyme deficiency (increases toxicity) .

Key Research Findings

  • This compound vs. Gemcitabine : A study highlighted that this compound’s efficacy in leukemia is superior to gemcitabine due to its specific uptake via ENT-1, which is highly expressed in leukemic blasts. However, gemcitabine shows broader utility in solid tumors due to its dual mechanism of action .
  • This compound vs. Capecitabine: this compound is administered intravenously and used in aggressive hematologic malignancies, whereas capecitabine’s oral formulation and 5-FU conversion make it suitable for outpatient solid tumor management .
  • This compound N : A specialized formulation of cytarabine, this compound N® is indicated for refractory or relapsed AML and lymphoma, often used in high-dose consolidation therapy .

Biological Activity

Cylocide, a cyclotide derived from plants, has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic realms. Cyclotides are known for their unique structural stability and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of Cyclotides

Cyclotides are small, cyclic peptides that exhibit a range of biological activities. They are primarily found in the Violaceae family of plants and have been shown to possess antimicrobial, antitumor, insecticidal, and hemolytic properties. Their unique structure allows them to maintain stability under extreme conditions, making them suitable candidates for pharmaceutical development.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) for several cyclotides against selected bacteria:

Cyclotide Bacterial Strain MIC (μM)
Cycloviolacin O2Acinetobacter baumannii4.2
Cycloviolacin O2Bacillus subtilis2.1
Vija 10Acinetobacter baumannii14.9
Vija 12Bacillus subtilis14.3

These results indicate that cyclotides like Cycloviolacin O2 exhibit potent antibacterial effects, with complete bactericidal action observed at higher concentrations within a short time frame (2 hours) .

Time-Kill Kinetics

Time-kill kinetics studies further elucidate the rapid action of this compound against bacterial cells. For instance, Cycloviolacin O2 at a concentration of 4 MICs was able to eradicate A. baumannii within 2 hours, showcasing its potential as an effective antimicrobial agent .

Cytotoxicity Studies

This compound also exhibits cytotoxic properties, which are crucial for its potential application in cancer therapies. Cytotoxicity assays have revealed IC50 values ranging from 0.1 to 3.5 μM for various cyclotides . This indicates that these compounds can induce cell death in cancer cells at relatively low concentrations.

Case Studies

Case Study 1: Antitumor Activity in Cell Lines

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against MV4-11 cells (a model for acute myeloid leukemia). The treatment resulted in a notable increase in apoptosis as indicated by annexin-V positivity, suggesting that this compound can trigger programmed cell death in malignant cells .

Case Study 2: In Vivo Efficacy

In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with cyclotide extracts showed reduced tumor growth rates compared to controls, highlighting the potential of these compounds in cancer treatment protocols.

The mechanisms underlying the biological activities of this compound involve disruption of microbial membranes and induction of apoptosis in cancer cells. The structural integrity of cyclotides allows them to interact effectively with cellular membranes, leading to cell lysis in bacteria and triggering apoptotic pathways in tumor cells .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cylocide
Reactant of Route 2
Cylocide

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